molecular formula C6H2ClFI2 B14762076 1-Chloro-2-fluoro-3,4-diiodobenzene

1-Chloro-2-fluoro-3,4-diiodobenzene

Cat. No.: B14762076
M. Wt: 382.34 g/mol
InChI Key: YHZRUAQEIKNGHI-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. This compound is part of the halogenated benzene family, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Chloro-4-fluoro-2-iodobenzene
  • 1-Chloro-3-fluoro-2,4-diiodobenzene
  • 2-Chloro-1-fluoro-4-iodobenzene

Comparison: 1-Chloro-2-fluoro-3,4-diiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, the presence of iodine atoms at the 3 and 4 positions makes it more susceptible to oxidative addition reactions compared to compounds with different halogen placements .

Properties

Molecular Formula

C6H2ClFI2

Molecular Weight

382.34 g/mol

IUPAC Name

1-chloro-2-fluoro-3,4-diiodobenzene

InChI

InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H

InChI Key

YHZRUAQEIKNGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)I)I

Origin of Product

United States

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